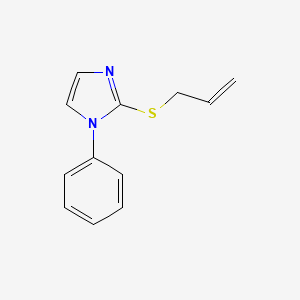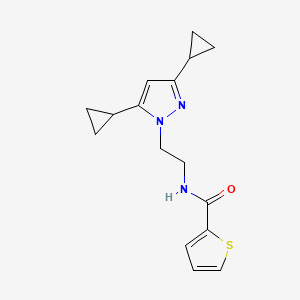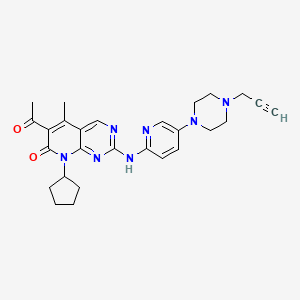
Palbociclib-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib-propargyl is a chemical compound that belongs to the class of drugs known as cyclin-dependent kinase inhibitors. It is a derivative of Palbociclib, a drug approved by the FDA for the treatment of breast cancer. Palbociclib-propargyl is a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
Palbociclib-propargyl inhibits the activity of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. By blocking these enzymes, Palbociclib-propargyl prevents cancer cells from dividing and growing. This leads to the inhibition of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
Palbociclib-propargyl has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the efficacy of other chemotherapeutic agents. In addition, Palbociclib-propargyl has been shown to reduce the expression of genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of Palbociclib-propargyl in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents. However, one of the limitations of Palbociclib-propargyl is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the research on Palbociclib-propargyl. One of the areas of interest is the development of more potent and selective inhibitors of cyclin-dependent kinases. Another area of interest is the investigation of the potential use of Palbociclib-propargyl in combination with other chemotherapeutic agents. In addition, the development of novel drug delivery systems for Palbociclib-propargyl could improve its efficacy and reduce its potential toxicity.
Conclusion:
Palbociclib-propargyl is a promising therapeutic agent for the treatment of various types of cancer. Its ability to inhibit the activity of cyclin-dependent kinases makes it a potential candidate for combination therapy with other chemotherapeutic agents. Further research is needed to investigate its potential toxicity and to develop more potent and selective inhibitors of cyclin-dependent kinases.
Synthesis Methods
The synthesis of Palbociclib-propargyl involves the reaction of Palbociclib with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
Palbociclib-propargyl has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer such as breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases, which are enzymes that control the cell cycle. Palbociclib-propargyl has also been shown to enhance the efficacy of other chemotherapeutic agents.
properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZXPQZLOODKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palbociclib-propargyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

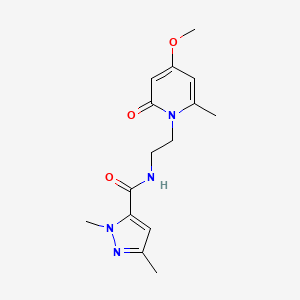
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)
![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)
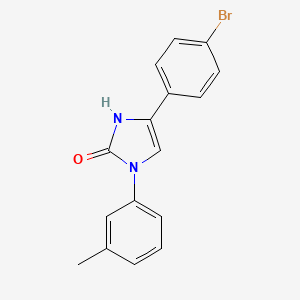
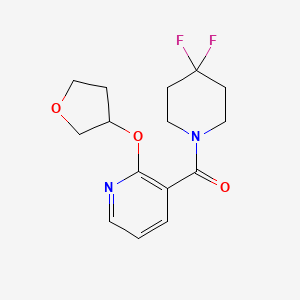
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)
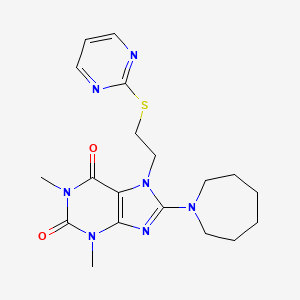
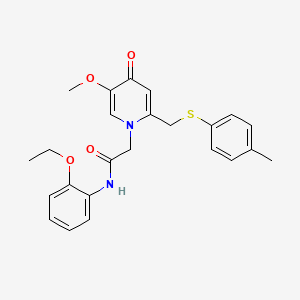
![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
